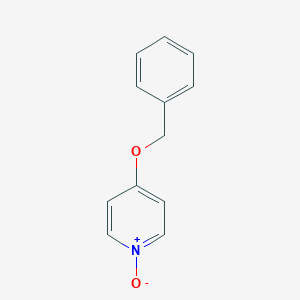

4-(Benzyloxy)pyridine N-oxide

Beschreibung

Eigenschaften

IUPAC Name |

1-oxido-4-phenylmethoxypyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQPKJQYWTFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304350 | |

| Record name | 4-(Benzyloxy)pyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2683-66-1 | |

| Record name | 2683-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Benzyloxy)pyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)pyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)pyridine N-oxide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(Benzyloxy)pyridine N-oxide, a crucial intermediate in pharmaceutical and materials science research. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a robust and reproducible outcome for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a key synthetic building block.[1][2] The N-oxide functional group serves a dual purpose: it deactivates the pyridine ring towards certain electrophilic substitutions while activating the C2 and C4 positions for nucleophilic attack.[3] This electronic modulation allows for regioselective functionalization that is otherwise difficult to achieve. Following substitution, the N-oxide can be readily removed via reduction, making it an excellent directing group. Its applications include the stereoselective synthesis of complex substituted pyridines and piperidines, which are common scaffolds in medicinal chemistry.[2][4]

The Core Chemistry: N-Oxidation Strategy

The synthesis of this compound is achieved through the direct oxidation of the nitrogen atom in the precursor, 4-(Benzyloxy)pyridine.

Rationale for Oxidant Selection

The choice of oxidant is critical for a clean, high-yielding reaction. While several reagents can effect N-oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is overwhelmingly preferred for its efficacy and ease of handling.[5][6]

-

m-CPBA: This reagent is a relatively stable, solid peroxyacid that is highly effective for the oxidation of nucleophilic centers like pyridine nitrogens and alkenes.[6][7] The electron-withdrawing chlorine atom enhances the electrophilicity of the terminal peroxy oxygen, facilitating the oxygen transfer. Its primary byproduct, m-chlorobenzoic acid, is easily removed via a simple acid-base extraction.

-

Alternative Oxidants: Other peroxyacids like peracetic acid or perbenzoic acid can also be used.[8] However, m-CPBA is often favored as it is a weighable solid, whereas others can be more volatile or require in situ preparation. Hydrogen peroxide is a less effective choice, typically requiring harsher conditions (e.g., strong acid catalysis, elevated temperatures) which can lead to undesired side reactions.

Reaction Mechanism

The N-oxidation reaction proceeds via a concerted mechanism. The nucleophilic pyridine nitrogen atom attacks the terminal, electrophilic oxygen of the peroxyacid. This occurs in a single transition state where the O-O bond of the peroxyacid breaks, a new N-O bond forms, and the peroxyacid's proton is transferred to its own carbonyl group, leading to the formation of the N-oxide and the carboxylic acid byproduct.[7]

Validated Experimental Protocol

This protocol is designed for robustness and reproducibility. Each step includes an explanation of its purpose to empower the researcher with a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Typical Quantity | Purity | Notes |

| 4-(Benzyloxy)pyridine | 185.22 | 5.00 g (27.0 mmol) | >97% | Starting material. |

| m-CPBA | 172.57 | ~5.6 g (32.4 mmol) | 70-77% | Technical grade is common; adjust mass based on purity. |

| Dichloromethane (DCM) | 84.93 | 100 mL | Anhydrous | Reaction solvent. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For aqueous workup solution. |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - | For quenching excess oxidant. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |

| Round-bottom flask (250 mL) | - | 1 | - | |

| Magnetic stirrer and stir bar | - | 1 | - | |

| Ice bath | - | 1 | - | |

| Separatory funnel (500 mL) | - | 1 | - | |

| Rotary evaporator | - | 1 | - |

Step-by-Step Synthesis Procedure

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (27.0 mmol) of 4-(benzyloxy)pyridine in 100 mL of dichloromethane (DCM).

-

Rationale: DCM is an excellent solvent for both the starting material and m-CPBA, and it is inert to the oxidative conditions.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.[9]

-

Rationale: The N-oxidation reaction is exothermic. Cooling the reaction mixture moderates the reaction rate, preventing potential side reactions and ensuring better control.

-

-

Oxidant Addition: Slowly add solid m-CPBA (~5.6 g of 77% purity, 1.2 equivalents) to the stirred solution in small portions over 20-30 minutes.

-

Rationale: Portion-wise addition is crucial to maintain a low temperature and prevent a rapid, uncontrolled exotherm.[10] Using a slight excess (1.1-1.2 equivalents) of the oxidant ensures the complete conversion of the starting material.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Expert Tip: A typical TLC system for this reaction is 5-10% methanol in DCM. The N-oxide product is significantly more polar and will have a much lower Rf value than the starting pyridine.

-

-

Quenching: Upon completion, cool the mixture again in an ice bath. Slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes.

-

Rationale: This step safely neutralizes any unreacted m-CPBA. Thiosulfate reduces the peroxyacid to the corresponding carboxylic acid. An alternative is to use a saturated sodium sulfite (Na₂SO₃) solution.[11]

-

-

Workup and Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and shake well, venting frequently. Separate the layers. Extract the aqueous layer twice more with 30 mL portions of DCM.

-

Rationale: The basic NaHCO₃ solution deprotonates the acidic byproduct, m-chlorobenzoic acid, forming its sodium salt. This salt is water-soluble and is thus extracted from the organic layer, which retains the desired N-oxide product.

-

-

Drying and Concentration: Combine all organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Rationale: Removing all water from the organic solvent is essential before evaporation to obtain a dry, solid product.

-

Purification and Characterization

The crude product, typically an off-white solid, can be purified by recrystallization.

-

Recrystallization: A common and effective method is to dissolve the crude solid in a minimal amount of hot acetone or a mixture of DCM and hexanes and allow it to cool slowly. The pure this compound will crystallize, leaving impurities in the mother liquor.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques. The expected melting point is in the range of 178-179 °C.[2] The molecular formula is C₁₂H₁₁NO₂ with a molecular weight of 201.22 g/mol .[1][12][13]

Experimental Workflow Diagram

The following diagram illustrates the complete synthesis and purification workflow.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

m-CPBA: This reagent is a strong oxidizing agent and can cause fires upon contact with combustible materials.[6] It is also a skin and eye irritant.[11][14] Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11][15] Avoid inhalation of the dust.[14][16] It is recommended to store m-CPBA refrigerated (2-8 °C).[11][16]

-

Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All operations should be performed inside a certified chemical fume hood.

-

General Precautions: Always wear appropriate PPE. Be aware of the exothermic nature of the reaction and ensure proper temperature control.

References

- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017-05-25). UCLA Environment, Health & Safety.

- Mosher, H. S., et al. (1955). pyridine-n-oxide. Organic Syntheses.

- Acros Organics. (2012-09-26). M-CPBA Technical Data Sheet.

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Chloroperbenzoic Acid.

- PubChemLite. (n.d.). This compound (C12H11NO2).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295871, this compound.

- Stenutz, R. (n.d.). This compound.

- CN115160220A - Synthesis process of pyridine-N-oxide. (2022-10-11). Google Patents.

- CN102060758A - Preparation method of 4-benzyloxy-pyridine-2-ketone. (2011-05-18). Google Patents.

- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265.

- Wikipedia contributors. (2023, December 2). Pyridine-N-oxide. In Wikipedia, The Free Encyclopedia.

- Reddit user discussion on drying pyridine N-oxide. (2025-06-17). r/Chempros.

- Abraham Entertainment. (2025-11-14). MCPBA Epoxidation: Mechanism Explained.

- Ashenhurst, J. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes. Master Organic Chemistry.

- Kaczmarek, L., & Nantka-Namirski, P. (1996). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Acta Poloniae Pharmaceutica, 53(4), 269-272.

- Taber, D. F., et al. (1998). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Organic Syntheses.

- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.

- Wikipedia contributors. (2023, November 28). meta-Chloroperoxybenzoic acid. In Wikipedia, The Free Encyclopedia.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-(苄氧基)吡啶N-氧化物 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

- 12. This compound | C12H11NO2 | CID 295871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. aksci.com [aksci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. static.fishersci.eu [static.fishersci.eu]

4-(Benzyloxy)pyridine N-oxide: A Comprehensive Technical Guide for Drug Discovery Professionals

This in-depth guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(benzyloxy)pyridine N-oxide, a versatile intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Pyridine N-oxides are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their unique electronic properties and reactivity. The N-oxide functional group acts as an internal activating group, modulating the electron density of the pyridine ring and influencing its interaction with biological targets. Furthermore, the N-oxide moiety can enhance aqueous solubility and introduce a handle for further chemical modification, making it a valuable scaffold in the design of novel therapeutics.[1]

Among this class of compounds, this compound stands out as a particularly useful building block. The benzyloxy group at the 4-position not only influences the reactivity of the pyridine N-oxide core but also serves as a protecting group for the 4-hydroxy functionality. This allows for selective reactions at other positions of the pyridine ring before deprotection to reveal the phenol, a common pharmacophore in many drug classes. This guide will delve into the essential chemical properties of this compound, providing a robust foundation for its application in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a molecule is fundamental for its identification, purification, and characterization in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 201.22 g/mol | PubChem[2] |

| CAS Number | 2683-66-1 | PubChem[2] |

| Melting Point | 178-179 °C (decomposes) | Sigma-Aldrich[3] |

| Appearance | White to off-white crystalline powder | BOC Sciences |

| Solubility | Soluble in many organic solvents. |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on typical values for related compounds.[4]

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | δ ~8.1-8.3 ppm (d, 2H, H-2, H-6), ~7.3-7.5 ppm (m, 5H, Ar-H of benzyl), ~7.0-7.2 ppm (d, 2H, H-3, H-5), ~5.2 ppm (s, 2H, -CH₂-) |

| ¹³C NMR | δ ~155-160 ppm (C-4), ~138-140 ppm (C-2, C-6), ~135-137 ppm (quaternary Ar-C of benzyl), ~128-130 ppm (Ar-C of benzyl), ~110-115 ppm (C-3, C-5), ~70 ppm (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1600 (C=C stretch), ~1250 (N-O stretch), ~1100 (C-O stretch) |

| Mass Spec (ESI+) | m/z 202.08 [M+H]⁺ |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the oxidation of the parent pyridine, 4-(benzyloxy)pyridine. This can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and reliable choice. An alternative method involves the use of peracetic acid.

Synthesis via m-CPBA Oxidation

This protocol is adapted from established procedures for the N-oxidation of pyridines.[5][6]

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials and Reagents:

-

4-(Benzyloxy)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)pyridine (1.0 equivalent) in dichloromethane (DCM, approximately 10-15 mL per gram of starting material).

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Synthesis via Peracetic Acid Oxidation

An alternative, classic procedure utilizes peracetic acid, which can be prepared in situ from hydrogen peroxide and acetic acid.[7]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve 4-(benzyloxy)pyridine in glacial acetic acid.

-

Addition of Oxidant: Add 30-40% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature between 70-80 °C.

-

Reaction and Work-up: After the addition is complete, continue stirring at this temperature for several hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the acetic acid under reduced pressure. The residue can then be purified as described in the m-CPBA method.

Chemical Reactivity: A Hub for Molecular Diversification

The presence of the N-oxide functionality and the benzyloxy group endows this compound with a rich and versatile reactivity profile, making it a valuable intermediate for the synthesis of a wide array of substituted pyridines.

Electrophilic Substitution

The N-oxide group is a strong activating group that directs electrophilic substitution to the 4-position of the pyridine ring. This is a consequence of the resonance structures that place a partial negative charge on the ortho and para carbons.

Workflow for electrophilic substitution and subsequent deprotection.

Common electrophilic substitution reactions include nitration and halogenation. The resulting 4-substituted pyridines can then be deprotected to the corresponding 4-hydroxy derivatives.

Nucleophilic Substitution

The N-oxide group also activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. Furthermore, the benzyloxy group at the 4-position can be displaced by strong nucleophiles under certain conditions.

Reactions with Organometallic Reagents

Pyridine N-oxides react with Grignard reagents and other organolithium compounds to afford 2-substituted pyridines. This reaction proceeds via an initial addition of the organometallic reagent to the oxygen of the N-oxide, followed by a rearrangement.[8]

Deoxygenation

The N-oxide can be readily deoxygenated to the parent pyridine using various reducing agents, such as triphenylphosphine or phosphorus trichloride. This reaction is often a final step in a synthetic sequence after the N-oxide has served its purpose of activating the ring or directing substitution.

O-Alkylation and Rearrangement

The oxygen atom of the N-oxide is nucleophilic and can be alkylated. The resulting N-alkoxypyridinium salts can undergo rearrangements to yield substituted pyridones.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[] Its utility stems from its role as a protected form of 4-hydroxypyridine N-oxide and its ability to facilitate the introduction of substituents at various positions of the pyridine ring.

Synthesis of Bioactive Heterocycles

This compound serves as a precursor for the synthesis of more complex heterocyclic systems. For instance, it can be used to prepare substituted pyrazolo[1,5-a]pyridines, a class of compounds known to exhibit a range of biological activities.[10]

Precursor to Potential Therapeutic Agents

This compound is an intermediate in the synthesis of 4-hydroxy-1-methyl-2-pyridone, which is a reactant used in the synthesis of 3-deaza-3-halouracil nucleosides. These nucleoside analogs have shown cytostatic activity in several cancer cell lines.[]

Role in Modifying Physicochemical Properties

The N-oxide functionality, in general, can be introduced to a drug molecule to enhance its aqueous solubility and modulate its membrane permeability.[1] While this compound is primarily an intermediate, the principles of using the N-oxide group apply to the final drug candidates derived from it.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its well-defined chemical properties, straightforward synthesis, and diverse reactivity make it an important tool for the construction of novel and complex molecular architectures. A thorough understanding of its chemistry, as outlined in this guide, will enable researchers to effectively leverage this intermediate in their drug discovery endeavors.

References

- N-oxidation of Pyridine Derivatives - Supporting Inform

- Pyridine-n-oxide. Organic Syntheses Procedure. [Link]

- PubChem. This compound. [Link]

- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.

- The Role of Pyridine Intermedi

- Google Patents.

- Records of Natural Products-SI. Triterpenes and Saponins from Leaves of Camellia nitidissima, and Cytotoxic Activities Against Bel-7402 and SMMC-7721 Human Liver Cancer Cells. [Link]

- PMC - PubMed Central. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

- Baran Lab. Pyridine N-Oxides. [Link]

- PubMed. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. [Link]

- ACS Publications. Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. [Link]

- PMC - NIH. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. [Link]

- ResearchGate. Reaction of pyridine N‐oxides with Grignard reagents. [Link]

- ResearchGate. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. [Link]

- ResearchGate. Reaction of pyridine N‐oxides with Grignard reagents. [Link]

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H11NO2 | CID 295871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(苄氧基)吡啶N-氧化物 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. rsc.org [rsc.org]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of the Pyridine N-Oxide Scaffold

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-(Benzyloxy)pyridine N-oxide

Abstract: This technical guide provides a comprehensive examination of this compound, a key synthetic intermediate in pharmaceutical research and development. We will dissect its molecular architecture, exploring the electronic and structural features that dictate its reactivity. This paper details robust protocols for its synthesis and characterization, grounded in established chemical principles. Furthermore, it illuminates the strategic application of this molecule in the synthesis of complex, biologically active compounds, offering valuable insights for researchers, chemists, and professionals in the field of drug discovery.

Heterocyclic N-oxides, particularly pyridine N-oxides, are a versatile class of compounds that serve as pivotal intermediates in organic synthesis.[1] The introduction of an N-oxide moiety to a pyridine ring fundamentally alters its electronic properties and reactivity profile, transforming it from a relatively electron-poor system into a more nuanced and functional scaffold.[2] The N-O bond introduces a 1,2-dipole, which significantly impacts the electron density distribution across the aromatic ring.[2] This modification not only enhances susceptibility to certain chemical transformations but also provides a functional handle that can be strategically removed or modified.

Among this class, this compound stands out for its utility. The presence of the benzyloxy group at the C4 position, coupled with the N-oxide functionality, creates a molecule primed for specific, high-yield transformations. It is a stable, solid compound that serves as a valuable precursor in the synthesis of various substituted pyridines and piperidines, including those with demonstrated cytostatic activity.[3][4][] This guide will provide an in-depth analysis of its structure, synthesis, and strategic deployment in medicinal chemistry workflows.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is paramount to predicting and controlling the reactivity of this compound.

Core Structure and Identification

The molecule consists of a pyridine N-oxide core functionalized with a benzyloxy group (-OCH₂Ph) at the para-position (C4) relative to the nitrogen atom.

| Identifier | Value | Source |

| IUPAC Name | 1-oxido-4-phenylmethoxypyridin-1-ium | [6] |

| CAS Number | 2683-66-1 | [7] |

| Molecular Formula | C₁₂H₁₁NO₂ | [6] |

| Molecular Weight | 201.22 g/mol | [6] |

| InChIKey | SUSQPKJQYWTFPU-UHFFFAOYSA-N | [7][8] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=[O-] | [9] |

Electronic Characteristics and Resonance

The defining feature of a pyridine N-oxide is the semipolar N→O bond. The formally positive-charged nitrogen and negative-charged oxygen create a significant dipole moment. This electronic arrangement has profound consequences for the aromatic ring. The positive charge on the nitrogen is delocalized onto the ortho (C2, C6) and para (C4) positions of the pyridine ring through resonance.[2]

This delocalization renders the C2, C6, and C4 positions electrophilic and thus susceptible to attack by nucleophiles, a reactivity pattern that is inverted compared to standard pyridine chemistry.[10] The benzyloxy group at the C4 position further influences this electronic landscape through its ether oxygen.

Caption: Key resonance structures illustrating charge delocalization.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for verifying the molecule's identity and purity.

| Technique | Expected Observations |

| ¹H NMR | δ ~8.1-8.3 ppm (d, 2H): Protons at C2/C6, deshielded by the adjacent N⁺.[11] δ ~7.3-7.5 ppm (m, 5H): Protons of the phenyl ring. δ ~7.1-7.2 ppm (d, 2H): Protons at C3/C5. δ ~5.2 ppm (s, 2H): Methylene protons (-OCH₂-) of the benzyl group. |

| ¹³C NMR | δ ~155-160 ppm: C4 (attached to oxygen). δ ~138-140 ppm: C2/C6.[6][11] δ ~135-137 ppm: Quaternary carbon of the phenyl ring. δ ~128-129 ppm: Phenyl ring carbons (CH). δ ~110-115 ppm: C3/C5. δ ~70 ppm: Methylene carbon (-OCH₂-). |

| IR Spectroscopy | ~1250 cm⁻¹ (strong): Characteristic N-O stretching vibration.[12] ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~1600 cm⁻¹: Aromatic C=C stretching. ~1100-1200 cm⁻¹: C-O ether stretching. |

| Mass Spec (ESI+) | m/z 202.1 [M+H]⁺: Corresponding to the protonated molecule. |

Physicochemical Properties

The compound's physical properties make it convenient for laboratory handling and storage.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [8][13] |

| Melting Point | 178-179 °C (decomposes) | [3] |

| Solubility | Soluble in methanol and dichloromethane. Limited solubility in water. | [14][15] |

Synthesis and Characterization Workflow

The synthesis of this compound is most reliably achieved through the direct oxidation of its pyridine precursor. This process is efficient and utilizes common laboratory reagents.

Synthetic Rationale and Reagent Selection

The direct N-oxidation of the pyridine nitrogen is an electrophilic oxidation process. The nitrogen lone pair acts as a nucleophile, attacking an oxygen-transfer agent.

Causality of Reagent Choice:

-

m-Chloroperoxybenzoic Acid (m-CPBA): This is a preferred reagent due to its high reactivity, selectivity for N-oxidation over aromatic ring oxidation, and mild reaction conditions.[1] The reaction proceeds cleanly, and the byproduct, m-chlorobenzoic acid, is typically easy to remove via a basic wash or filtration.[15]

-

Hydrogen Peroxide in Acetic Acid (H₂O₂/AcOH): This classic method forms peracetic acid in situ, which then acts as the oxidant.[16] While effective, it often requires elevated temperatures and longer reaction times compared to m-CPBA.[12][17]

The workflow below outlines a self-validating system, where the successful synthesis is confirmed at the end by rigorous spectroscopic analysis.

Caption: A logical workflow for the synthesis and validation of the target compound.

Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol is a robust method for the laboratory-scale synthesis of this compound.

-

Dissolution: Dissolve 4-(benzyloxy)pyridine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: To the stirred solution, add m-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 20-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 10:1 DCM/Methanol. The product spot should be more polar (lower Rf) than the starting material.

-

Quenching & Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove m-chlorobenzoic acid, followed by a wash with saturated aqueous brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or acetone) or by flash column chromatography on silica gel using a DCM/Methanol gradient to afford the pure this compound as a white solid.[14][15]

Reactivity and Applications in Drug Development

The true value of this compound lies in its predictable reactivity, which allows it to serve as a versatile building block.

Key Chemical Transformations

-

Deoxygenation: The N-oxide can be readily removed to regenerate the parent pyridine. This makes the N-oxide group an excellent "activating and directing group" that can be removed in a later synthetic step. Reagents like PCl₃, triphenylphosphine (PPh₃), or catalytic hydrogenation (e.g., H₂ over Pd/C) are effective for this transformation.[12][18][19]

-

Nucleophilic Substitution: As discussed (Section 2.2), the C2 and C6 positions are activated towards nucleophilic attack. Reactions with Grignard reagents or organolithiums can be used to install alkyl or aryl groups at these positions.[10][18]

-

Intermediate for Heterocycle Synthesis: this compound is a documented intermediate in the synthesis of more complex heterocyclic systems. For example, it is a precursor to 4-Hydroxy-1-methyl-2-pyridone, a key component in the synthesis of 3-deaza-3-halouracil nucleosides, which have been investigated for their cytostatic (anti-cancer) properties.[3][4][]

Strategic Application Workflow in Medicinal Chemistry

The following workflow illustrates how this compound can be used as a starting material to generate a functionalized pyridine derivative, a common core in many pharmaceutical agents.

Caption: Strategic pathway from starting material to a functional drug scaffold.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its unique molecular structure, characterized by the influential N-O dipole, imparts a predictable and highly useful reactivity profile. The straightforward synthesis and stable nature of the compound, combined with its ability to activate the pyridine ring for nucleophilic functionalization and serve as a precursor to valuable scaffolds like 4-hydroxypyridines, solidify its importance. The protocols and insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this versatile intermediate in their synthetic endeavors.

References

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

- Grivas, S. et al. (2022). Recent Trends in the Chemistry of Pyridine N-Oxides.

- Stenutz, R. (n.d.). This compound. Stenutz. [Link]

- National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]

- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

- PubChemLite (n.d.). This compound. PubChemLite. [Link]

- N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Source not specified. [Link]

- Sigma-Aldrich (n.d.). This compound 97%. MilliporeSigma. [Link]

- Wang, L. et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]

- Mosher, H. S. et al. (1953). Pyridine-N-oxide. Organic Syntheses. [Link]

- Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

- Google Patents (2022). CN115160220A - Synthesis process of pyridine-N-oxide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. This compound , 98% , 2683-66-1 - CookeChem [cookechem.com]

- 4. This compound CAS#: 2683-66-1 [m.chemicalbook.com]

- 6. This compound | C12H11NO2 | CID 295871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. PubChemLite - this compound (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 10. baranlab.org [baranlab.org]

- 11. rsc.org [rsc.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. This compound, CasNo.2683-66-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. quod.lib.umich.edu [quod.lib.umich.edu]

- 18. 4-(苄氧基)吡啶N-氧化物 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 19. 4-(Benzyloxy)pyridin-N-oxid 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Benzyloxy)pyridine N-oxide (CAS No. 2683-66-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 4-(Benzyloxy)pyridine N-oxide. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a synthesized, field-proven understanding of this versatile molecule. This guide is structured to offer a deep dive into the core chemical principles, practical applications, and essential safety protocols surrounding this compound, empowering you to leverage its full potential in your research and development endeavors. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. This document is grounded in authoritative references to uphold the highest standards of scientific integrity.

Table of Contents

-

Introduction to this compound: A Molecule of Growing Importance

-

Physicochemical and Spectroscopic Profile

-

Synthesis and Purification: A Detailed Protocol

-

The Chemistry of this compound: Reactivity and Mechanistic Insights

-

Applications in Medicinal Chemistry and Drug Development

-

Analytical Methodologies for Quality Control

-

Safety, Handling, and Storage

-

References

Introduction to this compound: A Molecule of Growing Importance

This compound, with the CAS number 2683-66-1, is a 4-substituted pyridine-1-oxide that has garnered significant interest in the scientific community.[1] Its unique electronic structure, arising from the N-oxide functionality and the benzyloxy substituent, imparts a rich and versatile reactivity profile. The N-oxide group, being a strong hydrogen bond acceptor, can enhance the aqueous solubility of parent drug molecules and is a key feature in the design of cocrystals.[2][3] Furthermore, the N-O bond can be cleaved under specific biological conditions, making it a valuable motif for the development of prodrugs.[2] This guide will provide a thorough exploration of its synthesis, chemical behavior, and diverse applications, particularly within the realm of medicinal chemistry.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2683-66-1 | [4] |

| Molecular Formula | C₁₂H₁₁NO₂ | [4] |

| Molecular Weight | 201.22 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 178-179 °C (decomposes) | [1] |

| Solubility | >30.2 µg/mL in aqueous solution at pH 7.4 | [4] |

| InChI Key | SUSQPKJQYWTFPU-UHFFFAOYSA-N | [5] |

Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and benzene rings, as well as a singlet for the benzylic methylene protons. The protons on the pyridine ring will be shifted downfield due to the electron-withdrawing effect of the N-oxide group.[4][6]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine and benzene rings, with the carbons attached to the oxygen and nitrogen atoms showing characteristic chemical shifts.[4][6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-O stretching vibration, typically around 1250-1300 cm⁻¹, as well as bands corresponding to the C-O-C ether linkage and the aromatic C-H and C=C bonds.[7]

-

Mass Spectrometry (MS): Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[8]

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is typically achieved through the oxidation of the parent pyridine, 4-(benzyloxy)pyridine. The choice of oxidizing agent is crucial for achieving high yield and purity. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid are commonly employed.[7][9][10]

Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol outlines a general and reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

4-(Benzyloxy)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-(benzyloxy)pyridine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The causality for the slow, portion-wise addition is to control the exothermic reaction and prevent over-oxidation or side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted m-CPBA.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.

Caption: Resonance contributors of this compound.

Nucleophilic Aromatic Substitution

The positively charged nitrogen atom in the pyridine N-oxide ring activates the 2- and 4-positions towards nucleophilic attack. The benzyloxy group at the 4-position can be displaced by strong nucleophiles. For instance, 4-nitropyridine N-oxide readily undergoes nucleophilic substitution, and similar reactivity can be expected for 4-alkoxy derivatives under appropriate conditions. [11]

Reaction with Grignard Reagents

Pyridine N-oxides react with Grignard reagents to yield a diverse range of substituted pyridines and piperidines. [1][12]The reaction proceeds via an initial addition of the Grignard reagent to the 2-position of the pyridine ring, followed by rearomatization. This reaction is a powerful tool for the C-C bond formation and the synthesis of functionalized heterocyclic compounds. [12]The stereoselectivity of these reactions can often be controlled, leading to the synthesis of chiral molecules. [13] General Mechanism of Grignard Reaction

Caption: General mechanism for the reaction of a pyridine N-oxide with a Grignard reagent.

Applications in Medicinal Chemistry and Drug Development

The unique properties of this compound make it a valuable building block in drug discovery and development. [10]

-

Precursor for Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activity. For instance, it is a reactant in the synthesis of 3-deaza-3-halouracil nucleosides, which have shown cytostatic activity in cancer cell lines. []The benzyloxy group can be readily cleaved to reveal a hydroxyl group, providing a handle for further functionalization.

-

Design of Reversible LSD1 Inhibitors: The 4-(benzyloxy)phenoxy moiety, which can be derived from this compound, has been incorporated into the design of selective and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising target in cancer therapy. [15]

-

Development of Factor XIa Inhibitors: Pyridine N-oxide-based compounds have been explored as potent and orally bioavailable inhibitors of Factor XIa, a key enzyme in the coagulation cascade, for the development of novel anticoagulants with a reduced risk of bleeding. [16]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in research and development. A combination of analytical techniques is employed for quality control.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound. The choice of column and mobile phase will depend on the specific analytical requirements.

-

Spectroscopy: As detailed in Section 2, NMR, IR, and MS are essential for confirming the structure and identity of the synthesized compound.

-

Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H, N) of the compound, providing further confirmation of its purity and empirical formula.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation. [4]* Eye Irritation (Category 2): Causes serious eye irritation. [4]* Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation. [4]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood. [17]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [18]* Avoid inhalation of dust or vapors. [19]* Avoid contact with skin and eyes. [20]* Wash hands thoroughly after handling. [17]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [19]* Keep away from incompatible materials such as strong oxidizing agents. [19]

Conclusion: Future Perspectives

This compound is a versatile and valuable molecule with a broad range of applications, particularly in the field of medicinal chemistry. Its unique reactivity, coupled with its role as a precursor to biologically active compounds, ensures its continued importance in drug discovery and development. Future research will likely focus on exploring new synthetic methodologies, further elucidating its reaction mechanisms, and expanding its application in the design of novel therapeutics. The insights provided in this guide are intended to serve as a solid foundation for researchers and scientists to innovate and advance the science of this remarkable compound.

References

- University of Washington. (n.d.). Pyridine Hazard Assessment.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295871, this compound.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Stenutz, R. (n.d.). This compound.

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.

- Organic Syntheses. (n.d.). Pyridine-n-oxide.

- Wessjohann, L. A., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.

- den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.

- Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863267.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14300, 4-Nitropyridine N-oxide.

- Verma, R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 914-945.

- e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). 4‐Methoxypyridine N‐oxide.

- Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC.

- Wessjohann, L. A., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.

- de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2496.

- Andersson, H., et al. (2011). Reaction of pyridine N‐oxides with Grignard reagents. Organic & Biomolecular Chemistry, 9(2), 337-346.

- Walborsky, H. M. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 13(11), 353-359.

- Li, Y., et al. (2022). Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Journal of Medicinal Chemistry, 65(15), 10467-10483.

- CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents. (n.d.).

- Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypyridines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1837-1848.

- Andersson, H., et al. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-346.

- Frie, J. L., et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 134(20), 8496-8499.

- Zhejiang Jiuzhou Chem Co., Ltd. (n.d.). This compound CAS NO.2683-66-1.

- Baran, P. S. (2012, June 9). Pyridine N-Oxides.

- Sarma, B., et al. (2016). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. Crystal Growth & Design, 16(1), 416-427.

- Laskin, J., & Futrell, J. H. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Journal of the American Society for Mass Spectrometry, 16(10), 1595-1605.

Sources

- 1. 4-(苄氧基)吡啶N-氧化物 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound, CasNo.2683-66-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C12H11NO2 | CID 295871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 12. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 19. fishersci.com [fishersci.com]

- 20. combi-blocks.com [combi-blocks.com]

Physical and chemical properties of 4-(Benzyloxy)pyridine N-oxide

An In-depth Technical Guide to 4-(Benzyloxy)pyridine N-oxide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its synthesis, reactivity, and applications.

Molecular Identity and Structural Characteristics

This compound is a heterocyclic compound featuring a pyridine N-oxide core with a benzyloxy substituent at the 4-position. This structure imparts a unique combination of reactivity and utility in organic synthesis.

-

IUPAC Name: 1-oxido-4-(phenylmethoxy)pyridin-1-ium[1]

-

Synonyms: 4-(Benzyloxy)pyridine 1-oxide, 4-Benzyloxypyridine n-oxide[2]

Structural Identifiers:

-

InChI: 1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2[2][4]

-

SMILES: [O-][n+]1ccc(OCc2ccccc2)cc1[4]

Physicochemical Properties

The physical properties of this compound are summarized below. These characteristics are crucial for its handling, purification, and use in various reaction conditions.

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Melting Point | 178-179 °C (decomposes) | [3][4][6][7] |

| Boiling Point | 415.3±20.0 °C (Predicted) | [3] |

| Density | 1.09±0.1 g/cm³ (Predicted) | [3] |

| pKa | 2.25±0.10 (Predicted) | [3] |

| Solubility | >30.2 µg/mL in aqueous solution at pH 7.4 | [1] |

Synthesis and Reaction Chemistry

The N-oxide moiety in pyridine derivatives is a powerful tool for modifying the ring's electronic properties, making it susceptible to a range of chemical transformations that are otherwise difficult to achieve.

Synthesis Workflow

The most common method for synthesizing pyridine N-oxides is the direct oxidation of the parent pyridine. For this compound, this involves the oxidation of 4-(benzyloxy)pyridine, typically using a peracid like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.[8] The N-O bond is highly polar and introduces a dipole moment that significantly influences the molecule's reactivity.[9]

Caption: General workflow for the synthesis of this compound.

Key Chemical Reactions

The presence of the N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack.[10] This functionality makes this compound a versatile intermediate.

-

Deoxygenation: The N-oxide can be readily reduced back to the parent pyridine. For instance, hydrogenation over a palladium catalyst removes the oxygen atom to yield 4-(benzyloxy)pyridine. This reaction is often the final step after the N-oxide has been used to direct other substitutions on the ring.

-

Nucleophilic Substitution: The N-oxide group facilitates nucleophilic substitution reactions. For example, treatment with reagents like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2-position.[10]

-

Reactions with Grignard Reagents: It participates in stereoselective syntheses of substituted pyridines and piperidines through reactions with various Grignard reagents.

-

Role as a Protected Intermediate: The benzyloxy group serves as a protecting group for the 4-hydroxy functionality. This allows for selective reactions on the pyridine N-oxide ring, after which the benzyl group can be removed to unmask the hydroxyl group.[7][11]

Caption: Key reaction pathways for this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra are proprietary to individual suppliers, the expected characteristics can be inferred.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Protons on the pyridine ring will appear as distinct doublets in the aromatic region, shifted compared to the parent pyridine due to the electronic effect of the N-oxide. The benzylic protons (-CH₂-) will show a characteristic singlet, and the phenyl protons will appear in the aromatic region.

-

¹³C NMR: The carbon atoms of the pyridine ring will show shifts indicative of the N-oxide's influence. The benzylic carbon and the carbons of the phenyl group will also be observable.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the N-O stretching vibration is a key feature, typically appearing in the 1200-1300 cm⁻¹ region.[8]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to its molecular weight (201.22 g/mol ) would be expected.

Nuclear quadrupole resonance (NQR) and NMR studies on a series of 4-substituted pyridine 1-oxides have provided quantitative insights into the electronic environment of the N-O moiety, showing that the N-O π-bond order is sensitive to the nature of the substituent at the 4-position.[12]

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry, primarily due to the unique properties of the N-oxide group.[9]

-

Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules, including those with potential cytostatic activity.[3][] For example, it is used to synthesize 4-Hydroxy-1-methyl-2-pyridone.[3][]

-

Scaffold for SAR Studies: The benzyloxy group can be deprotected to reveal a hydroxyl group, providing a strategic point for further functionalization. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.[11]

-

Improving Physicochemical Properties: The N-oxide functionality is highly polar and can form strong hydrogen bonds. In drug design, converting a pyridine moiety to its N-oxide can increase water solubility and modulate membrane permeability, which are critical pharmacokinetic properties.[9]

-

Coformer in Drug Cocrystals: Pyridine N-oxides have been successfully used as coformers to create cocrystals of active pharmaceutical ingredients (APIs), which can improve properties like solubility and stability.[14]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazard Classification: It is classified as an irritant.

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, such as a fume hood.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a dust mask (e.g., N95) or approved respirator.[15]

-

Handling: Avoid breathing dust and prevent contact with skin and eyes.[15]

-

-

Storage:

-

Store in a cool, dry place in a tightly sealed container. It is classified under storage class 11 (Combustible Solids).

-

References

- This compound | C12H11NO2 | CID 295871. PubChem.

- This compound 97% | 2683-66-1. MilliporeSigma.

- This compound. Stenutz.

- This compound. MySkinRecipes.

- Cheng, C. P., & Oldfield, E. (1979). Nitrogen and Oxygen Nuclear Quadrupole and Nuclear Magnetic Resonance Spectroscopic Study of N-O Bonding in Pyridine N-Oxides. Journal of the American Chemical Society.

- Pyridine-N-oxide. Organic Syntheses.

- This compound (C12H11NO2). PubChemLite.

- Pyridine-N-oxide. Wikipedia.

- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.

- Pyridine N-Oxide | C5H5NO | CID 12753. PubChem.

- Hilgraf, R., & Sob, A. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.

- Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing.

Sources

- 1. This compound | C12H11NO2 | CID 295871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 2683-66-1 [m.chemicalbook.com]

- 4. This compound 97 2683-66-1 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound [stenutz.eu]

- 7. This compound [myskinrecipes.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 14. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 4-(Benzyloxy)pyridine N-oxide

Introduction

4-(Benzyloxy)pyridine N-oxide is a heterocyclic compound of significant interest in synthetic organic chemistry and drug development. It serves as a versatile intermediate in the synthesis of various substituted pyridines, piperidines, and other biologically active molecules.[1] The unique electronic properties of the pyridine N-oxide moiety, which can act as an electron donor, enhance the reactivity of the pyridine ring, making it a valuable synthon.[2][3]

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint. This guide offers an in-depth analysis of the spectroscopic data for this compound, providing researchers and drug development professionals with the foundational knowledge for its identification and characterization.

Molecular Structure and Spectroscopic Correlation

The structure of this compound comprises a pyridine N-oxide ring substituted at the C4 position with a benzyloxy group (-OCH₂Ph). This arrangement gives rise to distinct signals in various spectroscopic analyses, which can be correlated to specific protons, carbons, and functional groups within the molecule.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The electron-withdrawing nature of the N-oxide group significantly influences the chemical shifts of the pyridine ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Data Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic signals for the pyridine N-oxide and benzyloxy protons. The N-oxide group deshields the α-protons (H-2, H-6) and to a lesser extent, the β-protons (H-3, H-5).[4]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~8.1-8.3 | Doublet (d) | 2H |

| H-3, H-5 | ~7.1-7.3 | Doublet (d) | 2H |

| Benzyl CH₂ | ~5.1-5.3 | Singlet (s) | 2H |

| Phenyl H (ortho, meta, para) | ~7.3-7.5 | Multiplet (m) | 5H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Causality of Chemical Shifts:

-

H-2, H-6 Protons: These protons are adjacent to the positively charged nitrogen atom, resulting in significant deshielding and a downfield chemical shift.[5]

-

H-3, H-5 Protons: These protons are further from the nitrogen but are still influenced by the electron-withdrawing nature of the N-oxide group, appearing downfield relative to unsubstituted pyridine.

-

Benzyl CH₂ Protons: The singlet at ~5.2 ppm is characteristic of the methylene protons of the benzyloxy group.

-

Phenyl Protons: The multiplet between 7.3 and 7.5 ppm corresponds to the five protons of the phenyl ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon skeleton. The carbons of the pyridine N-oxide ring show distinct chemical shifts due to the influence of the N-oxide and benzyloxy groups.[6][7]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 | ~155-158 |

| C-2, C-6 | ~138-140 |

| C-3, C-5 | ~115-118 |

| Benzyl CH₂ | ~70-72 |

| Phenyl C (ipso) | ~135-137 |

| Phenyl C (ortho, meta, para) | ~128-130 |

Note: Chemical shifts are approximate and can vary with solvent.

Causality of Chemical Shifts:

-

C-4 Carbon: This carbon is directly attached to the oxygen of the benzyloxy group and is significantly deshielded, appearing at the lowest field among the pyridine ring carbons.

-

C-2, C-6 Carbons: These carbons are adjacent to the nitrogen atom and are also deshielded.[7]

-

C-3, C-5 Carbons: These carbons are the most shielded of the pyridine ring carbons.

-

Benzyl CH₂ Carbon: The signal around 70 ppm is typical for a methylene carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan a range from approximately 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Acquire a background spectrum prior to the sample spectrum.

-

Data Interpretation

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups.[8]

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2850 | Medium-Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| N-O Stretch | 1250-1200 | Strong |

| C-O Stretch (Aryl Ether) | 1260-1200 | Strong |

| C-O Stretch (Alkyl Ether) | 1150-1085 | Strong |

| Out-of-plane C-H Bending | 900-675 | Strong |

Key Diagnostic Bands:

-

N-O Stretch: The most characteristic band for a pyridine N-oxide is the strong N-O stretching vibration, typically found in the 1200-1250 cm⁻¹ region.[9] This band is a key diagnostic feature for confirming the presence of the N-oxide functionality.

-

C-O Stretches: Strong absorptions corresponding to the aryl-oxygen and alkyl-oxygen stretching of the benzyloxy group are also prominent.[10]

-

Aromatic Bands: The presence of both the pyridine and phenyl rings is confirmed by the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this compound, which will likely show a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Data Interpretation

The mass spectrum will provide the molecular weight and key fragmentation pathways. The molecular formula of this compound is C₁₂H₁₁NO₂, with a monoisotopic mass of approximately 201.08 Da.

| m/z Value | Proposed Fragment | Significance |

| 202.09 | [M+H]⁺ | Protonated Molecular Ion |

| 201.08 | [M]⁺ | Molecular Ion (in EI) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion |

Fragmentation Pathway: A primary fragmentation pathway for benzylic ethers involves the cleavage of the C-O bond.[11][12] In the case of this compound, a major fragmentation pathway involves the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Caption: Proposed mass spectrometry fragmentation of this compound.

This benzylic cleavage is a characteristic fragmentation for compounds containing a benzyl group and serves as a strong indicator of this structural motif.[11][13]

Integrated Spectroscopic Analysis

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

-

NMR spectra confirm the presence and connectivity of the pyridine N-oxide and benzyloxy protons and carbons.

-

IR spectroscopy confirms the key functional groups, especially the characteristic N-O stretch.

-

Mass Spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure, notably the formation of the tropylium ion.

By integrating these techniques, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their subsequent research and development activities.

References

- Journal of the American Society for Mass Spectrometry. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.

- Supporting Information for N-oxidation of Pyridine Derivatives.

- PubChem. This compound.

- University of California, Davis. IR Spectroscopy Tutorial: Nitro Groups.

- ResearchGate. Partial IR spectra of the NO stretching frequency region.

- National Center for Biotechnology Information. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.

- The Journal of Organic Chemistry. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides.

- The Journal of Organic Chemistry. Carbon-13 nuclear magnetic resonance study of pyridine N-oxide.

- ResearchGate. Complexes of pyridine and quinoline N-oxides with boron trifluoride: The 1H NMR study.

- Royal Society of Chemistry. Spectroscopic studies on pyridine N-oxide complexes of iron(III).

- ARKAT USA. Recent trends in the chemistry of pyridine N-oxides.

- ResearchGate. Recent Trends in the Chemistry of Pyridine N-Oxides.

- PubChemLite. This compound (C12H11NO2).

- Royal Society of Chemistry. Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals.

- Whitman College. GCMS Section 6.13 - Fragmentation of Ethers.

- Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry.

- University of Colorado Boulder. INFRARED SPECTROSCOPY (IR).

- ResearchGate. Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine.

- Stenutz. This compound.

- Royal Society of Chemistry. Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides.

- PubChem. Pyridine N-oxide.

- ResearchGate. 1H NMR spectrum of pyridine oxidation product.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Michigan State University. Infrared Spectrometry.

- YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE).

- Chemistry LibreTexts. 11.2: Infrared (IR) Spectroscopy.

Sources

- 1. This compound , 98% , 2683-66-1 - CookeChem [cookechem.com]

- 2. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]